(1R,2R)-2-[(2-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine
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Overview
Description
(1R,2R)-2-[(2-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine is a chiral compound featuring a cyclopentane ring substituted with an amine group and a 2-methylpyrimidin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(2-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Amine Group: The amine group can be introduced via reductive amination or nucleophilic substitution reactions.
Attachment of the 2-Methylpyrimidin-4-yloxy Group: This step involves the reaction of the cyclopentane derivative with 2-methylpyrimidin-4-ol under suitable conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(2-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitriles, while reduction of the pyrimidine ring can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
(1R,2R)-2-[(2-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(2-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidines: These compounds share the pyrimidine ring structure and exhibit similar pharmacological activities.
Cetylpyridinium Chloride and Domiphen Bromide: These compounds have structural similarities and are used in antimicrobial applications.
Uniqueness
(1R,2R)-2-[(2-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine is unique due to its specific chiral configuration and the presence of both a cyclopentane ring and a pyrimidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,2R)-2-(2-methylpyrimidin-4-yl)oxycyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-12-6-5-10(13-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTOUPBNYGUASN-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)O[C@@H]2CCC[C@H]2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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